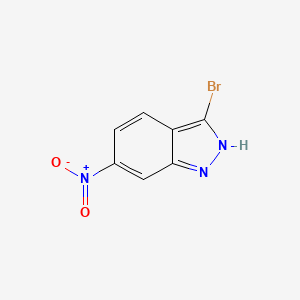

3-bromo-6-nitro-1H-indazole

描述

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole, or benzpyrazole, scaffold is a bicyclic heterocyclic organic compound that has garnered significant attention in medicinal chemistry. researchgate.netnih.gov This is due to its versatile chemical properties and its presence in a wide array of biologically active compounds. researchgate.netnih.gov

Nitrogen-containing heterocycles are fundamental building blocks in the realm of bioactive molecules and pharmaceuticals. msesupplies.comnih.govresearchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule drugs feature a nitrogen heterocycle. msesupplies.com Their prevalence is attributed to their ability to form hydrogen bonds with biological targets, such as enzymes and receptors, and their structural diversity which allows for the fine-tuning of pharmacological properties. nih.govrsc.org These compounds are integral to a vast number of natural products, including vitamins, alkaloids, and antibiotics, as well as a majority of synthetic drugs. researchgate.netrsc.org

The investigation of indazole and its derivatives has a rich history, with initial synthesis methods being developed and refined over many years. The core structure, defined by Emil Fischer as a pyrazole (B372694) ring fused to a benzene (B151609) ring, can exist in different tautomeric forms, with the 1H-indazole being the most stable and predominant. researchgate.netnih.gov Modern synthetic strategies have focused on developing more efficient and selective methods, including catalyst-based and green chemistry approaches, to generate a wide range of indazole derivatives for pharmaceutical research. ingentaconnect.com

Synthetic indazoles are a prominent class of compounds in the pharmaceutical industry, with numerous derivatives being investigated and marketed for various therapeutic applications. researchgate.nethilarispublisher.com The indazole scaffold is recognized for its role in drugs with a broad spectrum of activities, including anti-inflammatory, antimicrobial, antiviral (including anti-HIV), and anticancer properties. researchgate.netresearchgate.netresearchgate.net Several indazole-based drugs, such as the anti-inflammatory agents Bendazac and Benzydamine, and the anticancer drugs Niraparib and Pazopanib, are commercially available, highlighting the therapeutic importance of this heterocyclic system. nih.gov

Historical Context of Indazole Synthesis and Investigation

Rationale for Studying 3-Bromo-6-nitro-1H-indazole

The specific compound, this compound, is of particular interest due to the unique combination of substituents on the indazole core. These substituents are known to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

The presence of a bromine atom and a nitro group on an aromatic ring significantly impacts the compound's chemical behavior. The bromine atom, a halogen, can participate in halogen bonding and can be a site for nucleophilic substitution or cross-coupling reactions, making it a versatile handle for further chemical modification. chemshuttle.comcymitquimica.com The nitro group is a strong electron-withdrawing group, which affects the electronic properties of the indazole ring system. nih.gov This can enhance the molecule's interaction with biological targets and is often a key feature in compounds with antimicrobial and anticancer activities. nih.govontosight.ai The nitro group can also be reduced to form reactive intermediates that can interact with cellular components. smolecule.com

The combination of the indazole scaffold with bromo and nitro substituents suggests a high potential for diverse pharmacological activities. Indazole derivatives are known to exhibit a wide range of biological effects, including acting as kinase inhibitors, which are crucial in cancer therapy. hilarispublisher.comresearchgate.net The specific substitution pattern of this compound makes it a candidate for investigation in various therapeutic areas. For instance, similar substituted indazoles have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.comorientjchem.orgorientjchem.orgscielo.br The study of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJZBGTZKOXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348775 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-68-3 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Nitro 1h Indazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies offer efficient pathways to key derivatives of 3-bromo-6-nitro-1H-indazole, starting from readily available precursors. These methods include acetylation and alkylation reactions, which allow for the introduction of various functional groups at the N1 position of the indazole ring.

Acetylation of 6-nitro-1H-indazole to 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one

A significant derivative, 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, is synthesized through the acetylation of this compound. iucr.orgresearchgate.net This reaction provides a valuable intermediate for further chemical transformations.

The acetylation of this compound is effectively carried out using a mixture of acetic anhydride (B1165640) and a catalytic amount of acetic acid. iucr.org The reaction mixture is heated under reflux for an extended period, typically 24 hours, to ensure the completion of the reaction. iucr.org Acetic anhydride serves as the acetylating agent, while acetic acid facilitates the reaction, likely by protonating the indazole nitrogen and enhancing its nucleophilicity. The progress of the reaction is monitored by thin-layer chromatography (TLC). iucr.org

Reaction Details:

| Reactant | Reagent/Catalyst | Solvent | Conditions | Duration |

| This compound | Acetic Anhydride, Acetic Acid | None (reagents act as solvent) | Reflux | 24 h |

Table 1: Reaction conditions for the acetylation of this compound.

Upon completion of the reaction, the solvent is removed under vacuum. iucr.org The resulting residue is then purified by recrystallization from ethanol (B145695) to yield the final product, 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, as colorless crystals. iucr.org This purification method is crucial for obtaining a high-purity compound. The reported yield for this process is 62%. iucr.org

Purification and Yield:

| Purification Method | Solvent | Product Form | Yield |

| Recrystallization | Ethanol | Colorless crystals | 62% |

Table 2: Purification and yield data for 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one.

Reaction Conditions and Catalysis (Acetic Anhydride, Acetic Acid)

Alkylation Reactions

Alkylation of the indazole ring is a common strategy to introduce diverse substituents, which can significantly influence the biological activity of the resulting compounds.

The N-alkylation of this compound with propargyl bromide leads to the formation of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, a compound that has been studied for its corrosion inhibition properties. researchgate.net This reaction is typically carried out in tetrahydrofuran (B95107) (THF) in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.netresearchgate.net The reaction mixture is stirred for an extended period, for instance, 48 hours, after which the solvent is removed. researchgate.net The final product is purified using column chromatography on silica (B1680970) gel. researchgate.netresearchgate.net

Alkylation Reaction Details:

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Duration |

| This compound | Propargyl Bromide | Potassium Carbonate | Tetra-n-butylammonium bromide (TBAB) | THF | 24-48 h |

Table 3: Reaction conditions for the N-alkylation of this compound with propargyl bromide. researchgate.netresearchgate.net

The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant challenge in synthetic chemistry. nih.govbeilstein-journals.org The outcome of the reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov

Generally, N1-alkylated indazoles are the thermodynamically more stable isomers. beilstein-journals.orgnih.gov The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) has been shown to favor the formation of the N1-substituted product. beilstein-journals.orgnih.gov For instance, high N1-selectivity has been observed in the alkylation of electron-deficient indazoles under these conditions. beilstein-journals.orgnih.gov Conversely, under certain conditions, such as using potassium carbonate in dimethylformamide (DMF), a mixture of N1 and N2 isomers can be obtained. bohrium.com The steric and electronic properties of the substituents on the indazole ring also play a crucial role; for example, C-7 substituted indazoles with electron-withdrawing groups can lead to excellent N2 regioselectivity. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can help to understand and predict the regioselectivity of these reactions. nih.govwuxibiology.com

Factors Influencing N1 vs. N2 Selectivity:

| Factor | Influence on Selectivity |

| Base | Strong, non-nucleophilic bases (e.g., NaH) tend to favor N1 alkylation. beilstein-journals.orgnih.gov |

| Solvent | The choice of solvent (e.g., THF vs. DMF) can significantly impact the N1/N2 ratio. nih.govbohrium.com |

| Substituents | Electronic and steric effects of substituents on the indazole ring direct the alkylation to either N1 or N2. nih.gov |

| Alkylating Agent | The nature of the alkylating agent can influence the regiochemical outcome. researchgate.net |

| Thermodynamic vs. Kinetic Control | N1 products are often thermodynamically favored, while N2 products can be formed under kinetic control. researchgate.net |

Table 4: Key factors influencing the regioselectivity of indazole alkylation.

N-Alkylation with Propargyl Bromide to Form 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

Synthesis of 2-Azetidinone Derivatives from 6-nitro-1H-indazole

A notable synthetic route involves the creation of 2-azetidinone (β-lactam) derivatives starting from 6-nitro-1H-indazole. The β-lactam ring is a key feature in many widely used antibiotics. researchgate.net A new series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones has been synthesized through a four-step process. scielo.brscielo.br

The synthesis begins with the reaction of 6-nitro-1H-indazole with 1-bromo-2-chloroethane (B52838) in ethanol to yield an intermediate product. scielo.br This is followed by several steps to construct the final azetidinone derivatives. researchgate.netscielo.br The synthesized compounds were characterized using IR, ¹H NMR, ¹³C NMR, and FAB-mass spectrometry. scielo.brscielo.br This multi-step synthesis provides a pathway to novel β-lactam derivatives of 6-nitro-1H-indazole. scielo.br

Table 1: Synthesized 2-Azetidinone Derivatives of 6-nitro-1H-indazole The following is an interactive data table based on synthesized compounds reported in research.

| Compound Code | R (Substituent on Phenyl Ring) |

|---|---|

| 4a | H |

| 4b | 2-NO₂ |

| 4c | 3-NO₂ |

| 4d | 4-NO₂ |

| 4e | 2-Cl |

| 4f | 4-Cl |

| 4g | 2,4-di-Cl |

| 4h | 2-OH |

| 4i | 4-OH |

| 4j | 4-N(CH₃)₂ |

Data sourced from studies on the synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. researchgate.netscielo.br

Catalyst-Based Approaches in Indazole Synthesis

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like indazoles. ingentaconnect.com Both transition-metal and acid/base catalysis have been instrumental in developing new synthetic routes. ingentaconnect.combenthamdirect.com

Transition-Metal Catalysis

Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have become a powerful tool for building functionalized indazole derivatives. nih.govnih.gov These methods often allow for the one-step construction of the indazole core from readily available starting materials. nih.gov

Rhodium/Copper Catalysis : A dual Rh(III)/Cu(II) catalytic system has been used for the synthesis of 1H-indazoles. nih.gov This process involves the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov The reaction demonstrates that neither the rhodium nor the copper catalyst alone can facilitate the transformation, highlighting a synergistic effect. nih.gov

Palladium Catalysis : Palladium catalysts are widely used for synthesizing indazole derivatives. wiley.comresearchgate.net One method involves an azo-group-directed C-H acylation of aromatic azo compounds with aldehydes, which, after reductive cyclization, yields 2H-indazoles. wiley.com Another approach is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization to produce 3-aminoindazoles. organic-chemistry.org

Copper Catalysis : Copper-catalyzed reactions provide several routes to indazoles. One such method is the intramolecular C-H amination of ketohydrazones. wiley.com Another efficient synthesis of 1H-indazoles involves the Cu(OAc)₂·H₂O catalyzed C=N isomerization of o-bromoaryl N-sulfonyl hydrazones, followed by intramolecular cyclization. wiley.com

The use of transition metals offers high functional-group tolerance and provides access to a wide array of substituted indazoles. nih.govresearchgate.net

Acid/Base Catalysis

Acid and base-catalyzed reactions are also prominent in indazole synthesis. ingentaconnect.com The Davis-Beirut reaction is a key example, providing an efficient route to 2H-indazoles from o-nitrosobenzaldehyde and primary amines under either acidic or basic conditions. nih.govnih.gov The reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization. nih.gov This methodology has been successfully applied to synthesize novel 3-amino-2H-indazole derivatives. nih.govnih.gov In some cases, base selection can influence the final product; for instance, using triethylamine (B128534) can promote the formation of benzimidazoles from arylamino oximes, while 2-aminopyridine (B139424) promotes the formation of N-arylindazoles. organic-chemistry.org

Green Chemistry Methods in Indazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indazoles to create more environmentally friendly processes. ingentaconnect.com These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. ajrconline.org

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org An eco-friendly, one-pot microwave-assisted method has been developed for synthesizing 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates. ajrconline.org

Another green strategy involves using sustainable heterogeneous catalysts and environmentally benign solvents. acs.org For example, copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as an efficient, recyclable catalyst for synthesizing 2H-indazoles. The reaction is carried out in PEG-400, a green solvent, and proceeds under ligand-free and base-free conditions. acs.org These green methods offer a sustainable alternative for the production of indazole derivatives. acs.orgnih.gov

Multi-component Cyclization Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. These strategies are valued for their atom economy and operational simplicity.

Visible-Light-Driven Cyclization for Pyrimido[1,2-b]indazole Derivatives

A novel three-component cyclization driven by visible light has been developed for the direct synthesis of pyrimido[1,2-b]indazole derivatives. capes.gov.bracs.org This method utilizes 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives as starting materials. capes.gov.brnih.gov

The reaction proceeds under mild conditions, initiated by visible light, and involves a [3 + 2 + 1] cyclization by trapping a 1,3-vinylimine ion intermediate. capes.gov.bracs.org This photochemical process is notable as it represents the first instance of using bromodifluoroacetic acid derivatives as a C1-synthon in a photoinduced multicomponent reaction. capes.gov.br The methodology shows good functional group tolerance, allowing for the synthesis of a diverse range of pyrimido[1,2-b]indazole derivatives, including those with complex bioactive molecules attached. acs.orgresearchgate.net The reaction can also be scaled up to the gram level while maintaining good yields, demonstrating its practical utility. acs.org

Exploration of 1,3-Vinylimine Ion Intermediates

Advanced synthetic strategies for creating complex heterocyclic systems have explored the use of reactive intermediates. One such modern approach involves the trapping of a 1,3-vinylimine ion intermediate in a multicomponent reaction to build fused ring systems onto an indazole core. A novel visible-light-driven, three-component cyclization has been developed for the direct synthesis of pyrimido[1,2-b]indazole derivatives. acs.org

This methodology utilizes a 3-aminoindazole, an enaminone, and a bromodifluoroacetic acid derivative, which react under mild, visible-light-induced conditions to form the fused pyrimido[1,2-b]indazole structure. acs.org The key to this transformation is the in-situ generation and subsequent trapping of a 1,3-vinylimine ion intermediate. While this method does not directly synthesize this compound, it represents a powerful technique for the elaboration of its derivatives. For this process, 3-amino-6-nitro-1H-indazole, which can be synthesized from this compound, would serve as a suitable starting material. This approach allows for the introduction of diverse aliphatic substituents and demonstrates compatibility with complex bioactive molecules. acs.org

| Reactant Type | Example Compound/Functional Group | Role in Reaction | Resulting Structure |

|---|---|---|---|

| Indazole Precursor | 3-Aminoindazoles | Core scaffold for annulation | Pyrimido[1,2-b]indazole Derivatives |

| Carbon Source | Enaminones | Forms part of the new pyrimidine (B1678525) ring | |

| Radical Precursor | Bromodifluoroacetic acid derivatives | Initiates the cyclization cascade via a 1,3-vinylimine ion intermediate |

Regioselective and Stereoselective Synthesis Considerations

The synthesis and subsequent functionalization of this compound are governed by principles of regioselectivity, which dictate the position of chemical reactions on the molecule. Stereoselectivity, while important in many organic syntheses, is less of a primary concern in the direct functionalization of the planar indazole core unless chiral centers are introduced in the substituents.

A primary challenge in the chemistry of indazoles is controlling the regioselectivity of N-alkylation. The indazole anion can be alkylated at either the N-1 or N-2 position, and the outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. beilstein-journals.org

Key Factors Influencing N-Alkylation Regioselectivity:

Steric Hindrance: Bulky substituents at the C-3 position, such as the bromo group in this compound, sterically hinder attack at the adjacent N-2 position, thereby favoring alkylation at the more accessible N-1 position. beilstein-journals.org

Solvent and Base System: The choice of base and solvent plays a critical role. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 regioselectivity. beilstein-journals.org In contrast, conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) are also commonly used but may yield different isomeric ratios. beilstein-journals.org

Electronic Effects: Electron-withdrawing substituents, such as the nitro group at C-6, influence the nucleophilicity of the nitrogen atoms. While substituents at C-7 have been shown to confer excellent N-2 selectivity, the effect of a C-6 substituent is part of a combined influence with the C-3 group. beilstein-journals.org

A practical example is the synthesis of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, where 3-bromo-6-nitroindazole is alkylated with propargyl bromide. jmaterenvironsci.comresearchgate.net The reaction, carried out using potassium carbonate and tetra-n-butylammonium bromide in THF, yields the N-1 substituted regioisomer, consistent with the directing effect of the C-3 bromine atom. jmaterenvironsci.comresearchgate.net

| Substituent Position | Substituent Type (Example) | Preferred Alkylation Position | Primary Influencing Factor |

|---|---|---|---|

| C-3 | -Br, -COMe, -t-Bu | N-1 (>99%) | Steric Hindrance beilstein-journals.org |

| C-7 | -NO₂, -CO₂Me | N-2 (≥96%) | Electronic Effects / Chelation beilstein-journals.org |

| C-6 | -NO₂ (in this compound) | N-1 (Observed) | Combined steric (from C-3) and electronic effects beilstein-journals.orgjmaterenvironsci.comresearchgate.net |

Regioselectivity is also paramount when building more complex heterocyclic systems onto the indazole scaffold. For instance, in the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives via 1,3-dipolar cycloaddition, the reaction between an azide (B81097) and an alkyne can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov To overcome this, a copper(I)-catalyzed "click chemistry" approach was employed, which selectively yielded the 1,4-disubstituted triazole isomer in high yields (82-90%). nih.gov This demonstrates how catalytic conditions can be used to achieve near-perfect regioselectivity in the synthesis of complex indazole derivatives. nih.gov

Structural Characterization and Crystallography

X-ray Crystallography of 3-Bromo-6-nitro-1H-indazole Derivatives

X-ray diffraction studies of various this compound derivatives reveal key details about their molecular arrangement in the crystal lattice. For instance, the asymmetric unit of 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one contains two independent molecules. iucr.org These molecules primarily differ in the rotational orientation of their nitro and acetyl substituents. iucr.org Similarly, 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole also crystallizes with two independent molecules in the asymmetric unit, distinguished by the orientation of the allyl groups. iucr.org

In the case of 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, the two molecules exhibit different rotational orientations of the nitro and acetyl groups. iucr.org The torsion angles C6—C5—N3—O2 and C15—C14—N6—O5 are 7.1 (2)° and 18.8 (2)°, respectively, while the N2—N1—C8—C9 and N5—N4—C17—C18 torsion angles are -0.8 (2)° and -1.6 (2)°, respectively. iucr.org For 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the differing orientations of the allyl substituents are evident in the N—C—C=C torsion angles of -125.4 (16)° and 116.0 (16)°. iucr.org

The crystal packing of these derivatives is stabilized by a network of intermolecular interactions. In 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, molecules form head-to-head π-stacking dimers, which are further associated into stacks through C—Br···π(ring) interactions. iucr.org These stacks are then interconnected by C—H···O hydrogen bonds. iucr.org

Similarly, the crystal structure of 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole features slipped π–π stacking of the indazole units, complemented by weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org In 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, weak acetylene-nitro C—H⋯O hydrogen bonds link adjacent molecules, forming a helical chain. nih.govresearchgate.net The crystal packing of 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone shows inversion dimers formed via Br···O interactions, which are connected by C—H···O and C—H···N non-classical hydrogen bonds and π–π interactions. researchgate.net

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C4—H4⋯O1i | 0.95 | 2.46 | 3.304 (16) | 147 |

| C18—H18B⋯O4ii | 0.99 | 2.59 | 3.578 (16) | 174 |

| C9—H9⋯Br1iii | 0.95 | 3.09 | 3.814 (11) | 134 |

| C18—H18A⋯Br1iv | 0.99 | 2.91 | 3.770 (14) | 146 |

Torsion angle analysis provides critical information about the conformation of substituents relative to the indazole ring. In 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, the nitro and acetyl groups of the two independent molecules in the asymmetric unit show distinct rotational orientations. iucr.org The C6—C5—N3—O2 and C15—C14—N6—O5 torsion angles are 7.1 (2)° and 18.8 (2)° respectively, while the N2—N1—C8—C9 and N5—N4—C17—C18 torsion angles are -0.8 (2)° and -1.6 (2)°. iucr.org

For 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the orientation of the allyl substituents is a key differentiator between the two independent molecules. iucr.org The N—C—C=C torsion angles are reported as -125.4 (16)° and 116.0 (16)°. iucr.org In a related compound, 1-allyl-6-nitro-1H-indazole, the allyl group is nearly perpendicular to the indazole plane, as indicated by the C9—C8—N2—N3 torsion angle of 88.35 (18)°. nih.govresearchgate.net

The indazole fused-ring system in these derivatives is generally planar. In 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, the indazole ring is nearly planar with a root-mean-square deviation of 0.008 Å. nih.govresearchgate.net The nitro substituent is almost coplanar with the fused ring, showing a dihedral angle of 4.5 (2)°. nih.govresearchgate.net Similarly, in 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, the 5-nitro-1H-indazol-1-yl moiety is approximately planar, with the largest deviation from the mean plane being 0.079 (3) Å. researchgate.net In contrast, the fused-ring system is almost perpendicular to the mean plane of the 1-phenylethanone group, with a dihedral angle of 89.7 (2)°. researchgate.net For 1-allyl-6-nitro-1H-indazole, the fused-ring system is essentially planar, with a maximum deviation of 0.012 (1) Å. nih.gov

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one | C6—C5—N3—O2 | 7.1 (2) | iucr.org |

| C15—C14—N6—O5 | 18.8 (2) | ||

| N2—N1—C8—C9 | -0.8 (2) | ||

| N5—N4—C17—C18 | -1.6 (2) | ||

| 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | N—C—C=C (Molecule 1) | -125.4 (16) | iucr.org |

| N—C—C=C (Molecule 2) | 116.0 (16) | ||

| 1-allyl-6-nitro-1H-indazole | C9—C8—N2—N3 | 88.35 (18) | nih.govresearchgate.net |

Torsion Angle Analysis of Substituents

Spectroscopic Characterization (Excluding Basic Compound Identification)

Advanced NMR spectroscopy is a powerful tool for the detailed structural assignment of indazole derivatives, particularly for distinguishing between N-1 and N-2 isomers. mdpi.com Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N NMR, provides comprehensive data for unambiguous characterization. mdpi.comnih.gov

A study on the reaction of NH-indazoles with formaldehyde (B43269) utilized both solution and solid-state NMR to characterize the resulting N-hydroxymethyl derivatives. nih.govnih.gov For the first time, 2-substituted derivatives were characterized by multinuclear NMR, with theoretical calculations (GIAO/B3LYP/6-311++G(d,p)) providing a solid foundation for the experimental observations. nih.govnih.govacs.org

Solid-state NMR (CPMAS) has also been employed to study the structure of indazole derivatives. nih.gov For instance, the solid-state NMR spectra of (1H-indazol-1-yl)methanol derivatives have been recorded and compared with solution NMR and calculated values to confirm their structures. acs.org This technique is particularly valuable for understanding the structure of these compounds in their solid form, complementing the data obtained from X-ray crystallography. researchgate.net

Correlation of NMR Chemical Shifts with Structural Features and Substituent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, providing detailed insight into the electronic environment of each nucleus. mdpi.comresearchgate.netbohrium.com For this compound, the ¹H and ¹³C NMR spectra are profoundly influenced by the electronic effects of the bromine and nitro substituents attached to the bicyclic ring system.

The chemical shifts observed are a direct consequence of the electron density around the hydrogen and carbon atoms. Both the bromine atom at the C-3 position and the nitro group at the C-6 position are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful deshielding effect through both inductive and resonance mechanisms, significantly reducing electron density on the indazole ring. This deshielding causes the corresponding nuclei to resonate at higher frequencies (downfield shifts) in the NMR spectrum compared to the unsubstituted indazole. ucl.ac.uk

The influence of the nitro group is most pronounced on the carbon atom to which it is directly attached (C-6) and on the protons in the ortho and para positions relative to it. Studies on substituted nitroindazoles show that the resonance of the carbon atom directly bound to the nitro group shifts towards weaker fields by approximately 20 to 26 ppm. arpgweb.com Protons on the benzene (B151609) ring that are meta to the nitro substituent are expected to be at higher fields (more shielded) compared to those in ortho or para positions, due to the diminished electronic influence at the meta position. arabjchem.org

Detailed ¹H NMR data for a closely related derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, dissolved in DMSO-d₆, shows the downfield shifts of the indazole ring protons. The proton at the H-4 position appears as a singlet at 8.8 ppm, while the H-5 and H-7 protons appear as doublets at 8.1 ppm and 7.9 ppm, respectively. researchgate.net The significant downfield shift of the H-4 and H-5 protons can be attributed to their proximity to the electron-withdrawing bromo and nitro groups.

The principles of substituent effects on ¹³C NMR spectra of nitroindazoles are well-established. A comparison of 1-methyl-indazole with its nitro-substituted derivatives demonstrates the significant deshielding effect of the -NO₂ group. arpgweb.com The carbon atom bearing the nitro group (C-6 in the case of 1-methyl-6-nitroindazole) experiences the largest downfield shift. arpgweb.com Conversely, some carbons, such as C-7 in the same molecule, show a slight shielding effect (upfield shift). arpgweb.com These substituent-induced shifts are crucial for confirming the position of the nitro group on the indazole ring.

The following tables provide representative NMR data that illustrate these effects. Table 1 contains the experimental ¹H NMR data for a 1-substituted 3-bromo-6-nitro-indazole derivative. researchgate.net Table 2 presents comparative ¹³C NMR data for 1-methyl-indazole and its 6-nitro derivative, highlighting the substituent effect of the nitro group. arpgweb.com

Table 1: ¹H NMR Chemical Shifts for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole in DMSO-d₆ researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.8 | s |

| H-5 | 8.1 | d |

| H-7 | 7.9 | d |

| CH₂ (propargyl) | 5.1 | s |

| CH (propargyl) | 3.51 | s |

s = singlet, d = doublet

Table 2: Comparative ¹³C NMR Chemical Shifts (Δδ) for 1-Methyl-6-Nitroindazole Relative to 1-Methyl-Indazole in CDCl₃ arpgweb.com

| Carbon Atom | 1-Methyl-Indazole (δ, ppm) | 1-Methyl-6-Nitroindazole (δ, ppm) | Substituent Effect (Δδ, ppm) |

| C-3 | 132.4 | 133.1 | +0.7 |

| C-3a | 123.8 | 127.0 | +3.2 |

| C-4 | 120.8 | 121.7 | +0.9 |

| C-5 | 120.2 | 115.2 | -5.0 |

| C-6 | 125.9 | 146.4 | +20.5 |

| C-7 | 108.6 | 105.7 | -2.9 |

| C-7a | 139.7 | 138.5 | -1.2 |

| N-CH₃ | 35.2 | 36.0 | +0.8 |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons within the molecule, which fundamentally determines its chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electron density, DFT can predict various chemical properties. For derivatives of 3-bromo-6-nitro-1H-indazole, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been performed to elucidate their electronic characteristics. researchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and stability. jmaterenvironsci.com A smaller energy gap suggests higher reactivity.

The electron-withdrawing nature of the nitro group at position 6, combined with the inductive effect of the bromine atom at position 3, significantly influences the electron density distribution across the indazole ring. This results in a pronounced dipole moment and specific sites that are susceptible to nucleophilic or electrophilic attack. DFT calculations can quantify these effects, providing a detailed map of the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule.

Interactive Table: Quantum Chemical Parameters for a this compound derivative, calculated using DFT.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| E_HOMO | -0.278 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.101 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.177 | Energy difference between LUMO and HOMO |

| Dipole Moment (μ) | 6.88 | Measure of the molecule's overall polarity |

Note: The data presented is for the related compound 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, as a representative example of DFT calculations on this scaffold. jmaterenvironsci.com

The Gauge-Invariant Atomic Orbitals (GIAO) method is a widely used theoretical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govacs.orgresearchgate.net This method, typically employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)), has proven to be highly effective for predicting the ¹H and ¹³C NMR spectra of indazole derivatives. nih.govacs.orgresearchgate.netcsic.es

The process involves calculating the absolute magnetic shieldings (σ) for each nucleus in the gas phase. acs.org These theoretical shielding values are then converted into chemical shifts (δ), which are comparable to experimental data obtained in solution, by applying empirical linear correlation equations. nih.govacs.org This computational confirmation is invaluable for the unambiguous assignment of complex NMR spectra, especially for distinguishing between isomers or identifying the positions of substituents. nih.govacs.org For nitro-substituted indazoles, the GIAO method accurately predicts the downfield shifts of protons and carbons adjacent to the electron-withdrawing nitro group. nih.gov

Interactive Table: GIAO NMR Prediction Process

| Step | Description | Methodology |

|---|---|---|

| 1. Geometry Optimization | The molecule's lowest energy structure is calculated. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| 2. Shielding Calculation | Absolute magnetic shieldings (σ) are computed for each nucleus. | GIAO at the same level of theory |

| 3. Conversion to Chemical Shift | Calculated shieldings are converted to chemical shifts (δ) using a reference compound (e.g., TMS) and empirical equations. | δ_calc = (σ_ref - σ_calc) / (1 - σ_ref) |

| 4. Correlation with Experiment | The calculated chemical shifts (δ_calc) are compared with experimental values (δ_exp) to validate assignments. | Linear regression analysis |

Computational methods are also used to assess the thermodynamic stability of this compound and its isomers. Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. Theoretical calculations have consistently shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This inherent stability favors the 1H-indazole structure.

Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shift Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a biological system.

MD simulations are used to study the stability of a ligand, such as an indazole derivative, and its conformational flexibility. innovareacademics.in In the context of drug design, a simulation is often run with the ligand placed in the active site of a target protein. The stability of the ligand-protein complex is a key indicator of potential efficacy. longdom.org

A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A low and stable RMSD value (e.g., fluctuating around 2-3 Å) indicates that the ligand maintains a consistent binding pose and has reached a stable equilibrium within the binding site. innovareacademics.innih.gov Conversely, a high or continuously increasing RMSD suggests instability and that the ligand may be dissociating from the protein. These simulations reveal the dynamic nature of the molecule, including the rotation of flexible bonds and the preferred conformations it adopts in a biological environment. innovareacademics.in

MD simulations are crucial for exploring the detailed interactions between a ligand and a biological target, such as a protein enzyme. nih.gov For indazole derivatives, which are investigated for various therapeutic purposes, simulations have been used to model their binding to enzymes like cyclooxygenase (COX-2) and Leishmania trypanothione (B104310) reductase (TryR). innovareacademics.innih.gov

These simulations can identify the specific amino acid residues involved in binding and characterize the nature of the interactions, which can include:

Hydrogen bonds: Crucial for anchoring the ligand in the correct orientation.

Hydrophobic interactions: Often involving the aromatic rings of the indazole and nonpolar residues of the protein.

π-π stacking: Interactions between the aromatic system of the indazole and aromatic amino acid residues like tyrosine or phenylalanine. innovareacademics.in

Following an MD simulation, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy (ΔG_bind) of the ligand-protein complex. innovareacademics.innih.gov A more negative ΔG_bind value indicates a stronger and more stable interaction. The total binding free energy can be broken down into its constituent parts, such as van der Waals energy, electrostatic energy, and solvation energy, to understand the main driving forces behind the binding event. innovareacademics.in

Interactive Table: Representative MM-GBSA Binding Free Energy Components for an Indazole Derivative-Protein Complex.

| Energy Component (kcal/mol) | Value (± SD) | Description |

|---|---|---|

| ΔG_bind | -56.83 ± 2.1 | Overall binding free energy |

| ΔG_bindvdW | -47.48 ± 2.17 | Van der Waals contribution |

| ΔG_bindCoulomb | -3.46 ± 1.01 | Electrostatic (Coulombic) contribution |

| ΔG_bindLipo | -20.09 ± 2.3 | Lipophilic (nonpolar) energy contribution |

| ΔG_bindSolvGB | 15.28 ± 2.27 | Polar solvation energy (destabilizing) |

Note: The data is for the analogous compound (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl)methanone complexed with the COX-2 enzyme (PDB: 3NT1), illustrating the typical outputs of an MM-GBSA analysis. innovareacademics.in

Ligand Stability and Conformational Dynamics

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for deciphering the complex interplay between a molecule's structure and its biological effects. For indazole derivatives, these computational methods have been instrumental in guiding the rational design of new therapeutic agents.

2D and 3D QSAR Model Development for Biological Activities

The development of QSAR models for indazole derivatives has provided robust predictive tools for assessing their biological potential. In a study focused on indazole derivatives as inhibitors of Threonine Tyrosine Kinase (TTK), a key regulator in cell cycle progression, both 2D and 3D QSAR models were developed to understand the structural requirements for anticancer activity. longdom.org

The 2D-QSAR model, which considers the 2-dimensional representation of the molecule, yielded a high correlation coefficient (r²) of 0.9512. longdom.org This indicates a strong relationship between the selected descriptors and the observed biological activity. The 3D-QSAR model, which evaluates the spatial arrangement of atoms, also demonstrated excellent predictive accuracy with a cross-validated correlation coefficient (q²) of 0.9132. longdom.org These high statistical values underscore the reliability of the generated models in predicting the TTK inhibitory activity of new indazole compounds. longdom.org

Correlation of Structural Attributes with Efficacy

The predictive power of the aforementioned QSAR models stems from their ability to identify and quantify the key structural attributes that govern efficacy. The 2D-QSAR models highlighted the significant role of specific physicochemical properties and alignment-independent descriptors in influencing the biological activity of indazole derivatives against TTK. longdom.org By analyzing these correlations, researchers can prioritize structural modifications that are most likely to enhance inhibitory potency.

SAR analyses of various indazole series have further elucidated these relationships. For instance, studies on 1H-indazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, revealed that the nature of substituents at both the 4-position and the 6-position of the indazole scaffold is crucial for inhibitory activity. mdpi.com

Impact of Substituent Type and Position on Bioactivity

The type and position of substituents on the indazole ring have a profound impact on biological activity, a principle that has been consistently demonstrated across various studies.

The position of the nitro group is a critical determinant of bioactivity. An investigation into nitro-1H-indazoles as inhibitors of nitric oxide synthase (NOS) isoforms found that only 7-nitro-1H-indazoles, including 3-bromo-7-nitro-1H-indazole, exhibited inhibitory properties. nih.govresearchgate.net In contrast, 4-nitro, 5-nitro, and 6-nitro-1H-indazoles were found to be inactive against these enzymes. nih.gov

For derivatives of 3-chloro-6-nitro-1H-indazole, the nature of the heterocyclic ring attached to the core significantly altered their antileishmanial efficacy. taylorandfrancis.com Compounds featuring a triazole ring were found to be more potent inhibitors than those with an oxazoline (B21484) ring, while derivatives containing an oxazole (B20620) ring showed the lowest effectiveness. taylorandfrancis.com This difference in activity was attributed to the specific interactions between the 3-chloro-6-nitro-1H-indazole core and the side chain of the triazolic derivatives. taylorandfrancis.com

Furthermore, the steric and electronic effects of substituents influence the regioselectivity of N-alkylation, which in turn affects the final structure and biological properties of the molecule. beilstein-journals.org For example, a C-3 bromo substituent has a notable steric influence on N-alkylation. beilstein-journals.org

| Indazole Core | Substituent/Position | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| 1H-Indazole | Nitro group at C7 (e.g., 7-nitro-1H-indazole) | Confers inhibitory activity | Nitric Oxide Synthase (NOS) | nih.gov |

| 1H-Indazole | Nitro group at C4, C5, or C6 | Inactive | Nitric Oxide Synthase (NOS) | nih.gov |

| 3-Chloro-6-nitro-1H-indazole | Attached Triazole Ring | More efficient inhibition | Antileishmanial | taylorandfrancis.com |

| 3-Chloro-6-nitro-1H-indazole | Attached Oxazoline Ring | Moderate inhibition | Antileishmanial | taylorandfrancis.com |

| 3-Chloro-6-nitro-1H-indazole | Attached Oxazole Ring | Lowest effectiveness | Antileishmanial | taylorandfrancis.com |

| 1H-Indazole | Substituents at C4 and C6 | Crucial for inhibition | Indoleamine 2,3-dioxygenase 1 (IDO1) | mdpi.com |

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its protein target, providing insights into the binding mechanism and energetics.

In studies of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, molecular docking was employed to predict their binding modes with the enzyme trypanothione reductase (TryR) from Leishmania infantum. nih.govnih.gov This enzyme is a crucial target for the development of drugs against leishmaniasis. The docking studies demonstrated that active derivatives bind with high stability within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.govresearchgate.net

The results, which were in good agreement with experimental data, showed that the inhibitory potency of the derivatives depended on the Leishmania species. taylorandfrancis.comnih.gov For instance, against L. infantum, several derivatives exhibited moderate to strong activity. nih.gov The molecular docking simulations provided a structural rationale for these observations, revealing key interactions that stabilize the enzyme-inhibitor complex. These computational predictions are valuable for the structural optimization of these compounds to enhance their antileishmanial activity. nih.govresearchgate.net

| Compound Series | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Demonstrated highly stable binding in the active site. | nih.gov |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Formation of a network of hydrophobic and hydrophilic interactions. | researchgate.net |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Binding modes were consistent with experimental antileishmanial activity. | taylorandfrancis.com |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Provided a basis for structural optimization to enhance activity. | nih.gov |

Chemical Reactivity and Transformation of 3 Bromo 6 Nitro 1h Indazole

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold introduces the possibility of regioisomeric products upon N-substitution. The outcome of these reactions is influenced by both electronic and steric factors.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. d-nb.infobeilstein-journals.orgresearchgate.netnih.gov

For nitro-substituted indazoles, the position of the electron-withdrawing nitro group significantly impacts the regiochemical outcome. In the case of 6-nitro-1H-indazole, methylation with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) can yield a nearly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net However, using methyl iodide at elevated temperatures has been reported to favor the N2-methylated product. researchgate.net Studies on other substituted indazoles have shown that the use of sodium hydride in THF often promotes N1-alkylation. d-nb.infobeilstein-journals.orgnih.gov For instance, high N1-regioselectivity was achieved for 3-nitro substituted indazole using NaH in THF. d-nb.info Conversely, the presence of a nitro group at the C-7 position has been shown to direct alkylation to the N2 position. beilstein-journals.orgnih.gov

The steric hindrance at the C3 position also plays a crucial role. Bulky substituents at C3 tend to favor N1-alkylation by sterically hindering the approach of the electrophile to the N2-position. beilstein-journals.org This is a relevant consideration for 3-bromo-6-nitro-1H-indazole, where the bromine atom exerts a steric influence. d-nb.info

| Indazole Derivative | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| 6-nitro-1H-indazole | (CH₃)₂SO₄, KOH, 45 °C | ~1:1 mixture of N1 and N2 | researchgate.net |

| 6-nitro-1H-indazole | CH₃I, 100 °C | N2-methylated product | researchgate.net |

| 3-nitro-1H-indazole | NaH, THF | N1-alkylation | d-nb.info |

| 7-nitro-1H-indazole | NaH, THF | N2-alkylation | beilstein-journals.orgnih.gov |

Indazoles, including their nitro derivatives, can undergo addition reactions with electrophiles like formaldehyde (B43269). acs.orgnih.gov These reactions typically occur at the N1 position, leading to the formation of N1-hydroxymethyl derivatives, which are valuable intermediates in organic synthesis. acs.org

The reaction of NH-indazoles with formaldehyde in an acidic aqueous medium has been studied in detail. acs.orgnih.govresearchgate.net The mechanism involves the reaction of the neutral indazole tautomer with protonated formaldehyde. acs.orgnih.gov Although two tautomeric forms of indazole exist (1H and 2H), the 1H-tautomer is generally more stable. nih.gov The reaction proceeds via a reversible addition, forming a hemiaminal intermediate which then yields the N1-hydroxymethyl derivative. Theoretical calculations have confirmed that the N1-substituted isomer is thermodynamically more stable than the N2-substituted counterpart. nih.gov

The position of the nitro group on the indazole ring has a pronounced effect on the reactivity towards formaldehyde. Studies have shown that indazole itself, as well as 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles, readily react with formaldehyde to form the corresponding N1-hydroxymethyl derivatives. acs.orgnih.govresearchgate.net However, 7-nitro-1H-indazole was initially reported to be unreactive under similar conditions, highlighting the strong deactivating effect of the nitro group at this position. acs.orgnih.gov This lack of reactivity is attributed to the electronic properties of the 7-nitro derivative. nih.gov

Addition Reactions (e.g., with Formaldehyde)

Mechanism of N1-CH2OH Derivative Formation

Reactions Involving the Bromine Substituent

The bromine atom at the C3 position of this compound is a key site for further functionalization, primarily through cross-coupling reactions. This allows for the introduction of a wide range of substituents, expanding the molecular diversity of the indazole scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-bromo substituent of the indazole ring is susceptible to various types of these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.orgnih.govresearchgate.net This method is widely used to introduce aryl or heteroaryl groups at the C3 position. For instance, various 3-bromoindazoles have been successfully coupled with different boronic acids under microwave irradiation using Pd(PPh₃)₄ and Cs₂CO₃. researchgate.net The reaction conditions can be optimized to achieve high yields. rsc.orgresearchgate.net

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindazole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is particularly useful for synthesizing vinyl-substituted indazoles. For example, 3-bromoindazoles can be coupled with acrylates under ball-milling conditions. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromoindazole with an amine. researchgate.netresearchgate.netnih.gov It provides a direct route to 3-aminoindazole derivatives, which are important pharmacophores. researchgate.netnih.gov The reaction parameters, such as the choice of ligand, base, and solvent, are crucial for achieving high efficiency. researchgate.net

| Reaction Type | Reactants | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoindazole (B152527), Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 3-Arylindazole | researchgate.net |

| Heck | 3-Bromoindazole, Alkene | Pd(OAc)₂, PPh₃, TEA | 3-Vinylindazole | beilstein-journals.org |

| Buchwald-Hartwig | 3-Bromoindazole, Amine | Pd catalyst, Ligand (e.g., Xantphos), Base | 3-Aminoindazole | researchgate.net |

Nucleophilic Aromatic Substitution

The this compound molecule possesses a bromine atom at the C3 position which is susceptible to nucleophilic aromatic substitution. The reactivity of this position is enhanced by the presence of the electron-withdrawing nitro group on the fused benzene (B151609) ring, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process. While the indazole ring itself can be less reactive than other halo-heterocycles, the activation provided by the nitro group facilitates these reactions.

A primary method for achieving C-N bond formation at the C3 position is the Palladium-catalyzed Buchwald-Hartwig amination. researchgate.netresearchgate.net This cross-coupling reaction is a versatile tool for functionalizing heterocyclic halides. nih.gov The process typically involves reacting the 3-bromoindazole with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., Xantphos). researchgate.net The reaction generally requires a base, such as cesium carbonate, and is often performed in a solvent like 1,4-dioxane. researchgate.netresearchgate.net For the reaction to proceed efficiently on the indazole scaffold, protection of the N1-position, for instance with a tetrahydropyranyl (THP) group, is often employed to prevent catalyst deactivation and side reactions associated with the acidic N-H proton. researchgate.netnih.gov This strategy allows for the direct and regioselective synthesis of various N-substituted 3-aminoindazoles from their 3-bromo precursors. researchgate.net

Reactions Involving the Nitro Group

The nitro group of this compound is a key feature for its potential biological activity, which is often initiated through bioreduction. smolecule.com In biological systems, nitroaromatic compounds are recognized as substrates for various flavoenzymes. nih.govmdpi.com These enzymes can reduce the nitro group through two main pathways.

A single-electron reduction, often catalyzed by enzymes like NADPH:cytochrome P-450 reductase, produces a nitro anion radical. mdpi.comscielo.br In an aerobic environment, this radical can transfer its electron to molecular oxygen to form a superoxide (B77818) anion radical, regenerating the parent nitroaromatic compound in a process known as redox cycling. scielo.br This cycle leads to the generation of reactive oxygen species (ROS), which can cause significant oxidative stress and cellular damage. mdpi.comscielo.br

Alternatively, a two-electron reduction pathway, characteristic of bacterial nitroreductases and mammalian NAD(P)H:quinone oxidoreductase (NQO1), bypasses the formation of the free nitro anion radical. mdpi.commdpi.com This process reduces the nitro group (ArNO₂) sequentially to a nitroso (ArNO) and then to a hydroxylamine (B1172632) (ArNHOH) intermediate. scielo.br These hydroxylamine metabolites are highly reactive electrophiles that can interact with cellular macromolecules, contributing to the compound's cytotoxic or therapeutic effects. nih.govscielo.br The specific enzymes involved and the subsequent metabolic fate determine the ultimate biological outcome. nih.gov

The nitro group at the C6 position can be chemically reduced to a primary amine, yielding 3-bromo-1H-indazol-6-amine. This transformation is a pivotal step in the synthesis of more complex derivatives, as the resulting amino group serves as a versatile handle for further functionalization. clockss.orgrsc.org This reduction can be accomplished using several standard methods.

One common and efficient method is catalytic hydrogenation. This involves treating the nitroindazole with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a solvent such as ethanol (B145695). Another widely used method involves the use of metals in acidic media, such as stannous chloride (SnCl₂) in acidic methanol (B129727) or hydrochloric acid. clockss.org A patent describes a high-yield procedure using iron powder with ammonium (B1175870) chloride in an ethanol/water mixture, which is well-suited for larger-scale synthesis. google.com

| Reagent(s) | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fe powder, NH₄Cl | Ethanol/Water, 80°C | 6-Bromo-1H-indazol-4-amine | 92% | google.com |

| H₂, Pd/C (10%) | Ethanol/Water, 50°C, 5 bar | 1H-Indazol-6-amine** | 85-90% | |

| SnCl₂, HCl | Methanol | 6-Aminoindazoles | 75-85% | clockss.org |

Bioreduction of Nitro Group to Reactive Intermediates

Transformation into Other Heterocyclic Systems

The this compound scaffold is a valuable starting material for the construction of more complex, fused heterocyclic systems. A common strategy involves the initial reduction of the nitro group to 3-bromo-1H-indazol-6-amine, which is then used in subsequent cyclization reactions. The amino group at C6 and the indazole's N1-H provide reactive sites for annulation.

One such application is the synthesis of pyrazolo-carbazoles. rsc.org This multi-step sequence begins with the copper(II)-catalyzed N-arylation of a 6-aminoindazole with an aryl boronic acid. The resulting N-aryl-1H-indazol-6-amine can then undergo an intramolecular palladium(II)-catalyzed cross-dehydrogenative coupling (CDC) to forge a new carbon-carbon bond, leading to the formation of the tetracyclic 1,6-dihydropyrazolo[4,3-c]carbazole system. rsc.org

Another approach leads to the formation of pyrazolophenothiazine derivatives. clockss.org In this synthesis, a 6-aminoindazole derivative is first N-arylated with an aryl lead or aryl bismuth reagent using copper(II) acetate (B1210297) as a catalyst. The resulting diarylamine then undergoes a Bernthsen thionation reaction, which involves heating with sulfur, to construct the central thiazine (B8601807) ring, yielding the fused pyrazolophenothiazine heterocycle. clockss.org

Furthermore, nitroindazoles themselves can be used to build fused systems directly. For instance, 1-alkyl-5-nitro-1H-indazoles (a regioisomer of the title compound) have been shown to react with substituted acetonitriles under basic conditions to afford 3H-pyrazolo[4,3-a]acridine-11-carbonitriles through a process involving nucleophilic substitution of a hydrogen atom followed by concomitant cyclization. researchgate.net This demonstrates the reactivity of the nitro-activated indazole ring in forming new heterocyclic structures.

Applications in Advanced Research Fields

Drug Discovery and Medicinal Chemistry

The 3-bromo-6-nitro-1H-indazole structure combines several features of interest for drug design. The indazole ring is a well-established "privileged scaffold" known to bind to various biological targets, particularly protein kinases. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to form reactive intermediates, while the bromine atom can be used as a synthetic handle for creating diverse analogues through cross-coupling reactions.

Indazole derivatives are widely investigated as anticancer agents, often functioning through the inhibition of protein kinases that are crucial for the growth and survival of cancer cells.

While specific inhibitory data for this compound against kinases such as Mps1 (TTK), Casein Kinase II (CKII), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinase 1 (MAPK1) is not prominently available, its structural isomer, 5-bromo-6-nitro-1H-indazole, has been identified as a potent inhibitor of several protein kinases. biosynth.com Studies on the 5-bromo isomer show it inhibits CKII, PKA, and MAPK1 with micromolar potency. biosynth.com This suggests that the bromo-nitro-indazole scaffold has the potential for kinase inhibition, although direct evidence for the 3-bromo isomer remains to be broadly published. The indazole core is a common feature in many kinase inhibitors. nih.gov

Consistent with the lack of specific kinase inhibition data, detailed reports on the antiproliferative activity of this compound against specific cancer cell lines like A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and PC3 (prostate cancer) are not widely documented. However, the demonstrated activity of its isomer, 5-bromo-6-nitro-1H-indazole, against PC3 prostate cancer cells and in in-vivo models highlights the potential of this compound class. biosynth.com The broader family of 6-nitroindazole (B21905) derivatives has been explored for general antiproliferative activities. scielo.br

For indazole-based kinase inhibitors, a primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase. Research on the related 5-bromo-6-nitro-1H-indazole has shown that its inhibition of CKII, PKA, and MAPK1 is competitive and reversible, indicating it directly competes with ATP for binding to the kinase. biosynth.com This mechanism is common for many small-molecule kinase inhibitors containing the indazole scaffold. nih.gov The indazole core mimics the adenine (B156593) ring of ATP, allowing it to fit into the binding pocket and disrupt the phosphorylation process essential for cancer cell signaling.

There is currently a lack of specific studies in the reviewed scientific literature that focus on the antioxidant properties of this compound. While various indazole derivatives have been evaluated for antioxidant activities, data pertaining directly to this compound is not available. smolecule.com

The 6-nitro-1H-indazole scaffold is a building block for compounds with demonstrated antimicrobial and antifungal activities. scielo.brresearchgate.net More specifically, this compound has been used as a starting material to synthesize novel derivatives for biological screening. A recent study detailed the synthesis of four such derivatives to test their effectiveness against Leishmania species, which are protozoan parasites, confirming the compound's role as a precursor in the development of new antimicrobial agents. biointerfaceresearch.com

| Derivative Synthesized from this compound | Target Application | Reference |

| 5-((3-bromo-6-nitro-1H-indazol-1-yl) methyl)-3-phenyl-4, 5-dihydroisoxazole | Antileishmanial Activity | biointerfaceresearch.com |

| 3-bromo-6-nitro-1-(oxirane-2-yl methyl)-1H-indazole | Antileishmanial Activity | biointerfaceresearch.com |

| 3-bromo-6-nitro-1-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl)-1H-indazole | Antileishmanial Activity | biointerfaceresearch.com |

Antiproliferative Activities in Cell Lines (e.g., A549, MCF7, PC3) and In Vivo Models

Anti-HIV and Antiarrhythmic Activities of Indazole Derivatives

Materials Science and Corrosion Inhibition

In the field of materials science, indazole derivatives have been investigated for their ability to protect metals from corrosion. A specific derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, was studied as a novel corrosion inhibitor for mild steel in a 1.0 M hydrochloric acid (HCl) solution. The study found that the inhibition efficiency of the compound increased as its concentration increased.

Electrochemical impedance spectroscopy and potentiodynamic polarization methods were used to evaluate its performance. The results indicated that the compound functions as a cathodic inhibitor. The adsorption of this inhibitor on the surface of the mild steel was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. Quantum chemical calculations were also performed to support the experimental findings.

| Inhibitor Concentration | Inhibition Efficiency (E%) |

|---|---|

| Concentration 1 | Data Not Specified in Source |

| Concentration 2 | Data Not Specified in Source |

| Concentration 3 | Data Not Specified in Source |

Note: While the source confirms that inhibition efficiency increases with concentration, specific percentage values for each concentration were not provided in the abstract.

Corrosion Inhibition for Mild Steel in Acidic Media

Adsorption Mechanism on Metal Surfaces (e.g., Langmuir Isotherm)

The effectiveness of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption can be described by various isotherm models, which provide insight into the interaction between the inhibitor molecules and the metal. For 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, a derivative of the subject compound, its adsorption behavior on a mild steel surface in a 1.0 M HCl solution was found to follow the Langmuir adsorption isotherm. researchgate.net

The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each adsorption site on the solid surface holds one adsorbate species. researchgate.netmpg.de The adherence of the experimental data to this model, indicated by a high correlation coefficient (R² value of 0.999), suggests that a uniform protective film is formed. researchgate.net This adsorption creates a barrier that isolates the metal from the aggressive acidic environment. researchgate.net The process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive electrolyte. researchgate.net

Electrochemical Studies (Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Studies on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole on mild steel in acidic solution have utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to elucidate its protective mechanism. researchgate.net

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current to understand the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgesrgroups.org For the indazole derivative, polarization curves showed that the presence of the inhibitor reduces the corrosion current density (i corr). researchgate.net The data indicated that the compound primarily affects the cathodic reaction, thereby classifying it as a cathodic-type inhibitor. researchgate.net This means the inhibitor molecule adsorbs onto the metal surface and impedes the rate at which the reduction reaction (e.g., hydrogen evolution) occurs. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film. esrgroups.orgabechem.com When the mild steel electrode was immersed in the acidic solution containing the indazole derivative, the EIS results showed an increase in the charge transfer resistance with increasing inhibitor concentration. researchgate.net This indicates that the inhibitor forms a protective film on the metal surface that hinders the charge transfer process, which is a key step in corrosion. researchgate.net The findings from EIS are in good agreement with the results from potentiodynamic polarization, confirming the formation of an effective inhibitive film. researchgate.netabechem.com

| Electrochemical Parameter | Finding for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | Significance |

| Corrosion Current Density (i corr) | Decreases with increasing inhibitor concentration. researchgate.net | Indicates a lower rate of corrosion. |

| Polarization Behavior | Primarily affects the cathodic branch. researchgate.net | Classified as a cathodic-type inhibitor. |

| Charge Transfer Resistance (R ct) | Increases with increasing inhibitor concentration. researchgate.net | Confirms the formation of a protective surface film that impedes corrosion reactions. |

Role of Heteroatoms and Aromatic Rings in Inhibition Efficiency

The corrosion inhibition efficiency of organic compounds like this compound and its derivatives is largely determined by their molecular structure, specifically the presence of heteroatoms and aromatic π-systems. mdpi.commdpi.com

Heteroatoms: The indazole ring contains nitrogen atoms which possess lone pairs of electrons. These lone pairs can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate-type covalent bond. mdpi.com This chemical adsorption (chemisorption) is a strong interaction that anchors the inhibitor molecule to the surface. researchgate.net

Aromatic Rings: The fused benzene (B151609) and pyrazole (B372694) rings constitute a large π-electron system. These π-electrons can interact with the charged metal surface, contributing to the adsorption process. mdpi.commdpi.com The planar nature of the indazole ring system facilitates a high degree of surface coverage, effectively blocking the active sites for corrosion from the aggressive medium. researchgate.net

In the case of this compound, the combination of the aromatic indazole core and the nitrogen heteroatoms provides multiple active centers for adsorption onto a metal surface, making it a molecule with inherent potential for corrosion inhibition. researchgate.netmdpi.com

Organic Synthesis Reagents and Building Blocks

Beyond its applications in materials science, this compound serves as a valuable building block in organic synthesis. fluorochem.co.ukcymitquimica.com Its structure contains multiple functional groups—a reactive bromine atom, a nitro group, and a modifiable N-H group on the pyrazole ring—making it a versatile precursor for constructing more complex molecules.

The compound is used as an intermediate in multi-step synthetic pathways. google.com For instance, it can be used as a starting material for the synthesis of other indazole derivatives. google.com A documented synthesis path involves using this compound as a raw material, which then undergoes a reaction with sodium methoxide (B1231860) to yield 6-bromo-3-methoxy-1H-indazole. google.com This intermediate is further elaborated to produce 6-bromo-3-methoxy-1-phenyl-1H-indazole, which is an important intermediate for synthesizing various medicaments, including ketohexokinase (KHK) inhibitors. google.com

The typical reactions involving this building block include:

Nitration and Bromination: The synthesis of this compound itself starts from indazole, involving sequential nitration and bromination steps. a2bchem.com

Nucleophilic Substitution: The bromine atom at the 3-position can be displaced by various nucleophiles.

N-Alkylation/N-Arylation: The N-H proton of the pyrazole ring can be removed by a base, and the resulting anion can react with electrophiles, as seen in the synthesis of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole using propargyl bromide. researchgate.net

Reduction of Nitro Group: The nitro group at the 6-position can be reduced to an amino group, providing another point for chemical modification.

Its utility as a reagent is highlighted by its commercial availability as a "building block" for use in research and development, particularly in the fields of medicinal chemistry and the synthesis of heterocyclic compounds. fluorochem.co.ukcymitquimica.com

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

Future research into the synthesis of 3-bromo-6-nitro-1H-indazole and its derivatives is increasingly focused on methodologies that offer greater control over selectivity and are aligned with the principles of green chemistry.

Regioselective Synthesis: The synthesis of substituted indazoles often yields a mixture of regioisomers (N1 and N2 alkylated products), posing significant purification challenges. nih.gov Future work should prioritize the development of synthetic protocols that provide high regioselectivity. For instance, methods employing specific catalysts or directing groups that favor substitution at a particular nitrogen atom of the indazole core are highly desirable. The use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has already shown promise in achieving regioisomeric control for triazole derivatives of nitroindazoles and could be expanded. nih.govnih.gov

Comprehensive Mechanistic Studies of Biological Activities

While various derivatives of this compound have demonstrated promising biological effects, a deep, mechanistic understanding of their mode of action at the molecular level is often lacking. Future research should aim to elucidate these mechanisms comprehensively.

Elucidation of Molecular Interactions: Detailed studies are required to understand how these compounds interact with their biological targets. The nitro group is a critical feature, as it can be bioreduced to form reactive intermediates that interact with cellular components. Investigating the specific enzymes and cellular conditions that facilitate this reduction is crucial. Techniques such as X-ray crystallography of ligand-protein complexes can provide atomic-level insights into binding modes. iucr.orgiucr.org